molecular formula C13H14N2O B11886551 N~2~-Methyl-N-naphthalen-2-ylglycinamide CAS No. 65593-07-9

N~2~-Methyl-N-naphthalen-2-ylglycinamide

Cat. No.: B11886551
CAS No.: 65593-07-9
M. Wt: 214.26 g/mol
InChI Key: KGJQUSGEMZWWKP-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(naphthalen-2-yl)acetamide is an organic compound that belongs to the class of amides It features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an acetamide group with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(naphthalen-2-yl)acetamide typically involves the reaction of naphthalene-2-carboxylic acid with methylamine. The process can be summarized as follows:

    Formation of Naphthalene-2-carboxylic Acid Chloride: Naphthalene-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The resulting naphthalene-2-carboxylic acid chloride is then reacted with methylamine in the presence of a base such as triethylamine (Et₃N) to form 2-(methylamino)-N-(naphthalen-2-yl)acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(methylamino)-N-(naphthalen-2-yl)acetamide can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: Naphthylamine derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Methylamino)-N-(naphthalen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its fluorescent properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π stacking interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxamide: Lacks the methylamino group, resulting in different chemical properties and reactivity.

    2-(Ethylamino)-N-(naphthalen-2-yl)acetamide: Similar structure but with an ethylamino group instead of a methylamino group, leading to variations in biological activity.

    Naphthalene-2-carboxylic acid: Precursor in the synthesis of 2-(methylamino)-N-(naphthalen-2-yl)acetamide.

Uniqueness

2-(Methylamino)-N-(naphthalen-2-yl)acetamide is unique due to the presence of both the naphthalene ring and the methylamino group, which confer specific chemical and biological properties

Properties

CAS No.

65593-07-9

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(methylamino)-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C13H14N2O/c1-14-9-13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,9H2,1H3,(H,15,16)

InChI Key

KGJQUSGEMZWWKP-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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